Regioisomeric Differentiation: 4-Methanesulfonylbenzamide vs. 2-Methanesulfonylbenzamide Congener
The target compound bears the methanesulfonyl group at the para (4-) position of the benzamide ring, distinguishing it from the ortho (2-) regioisomer N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide (CAS 896346-33-1) [1]. The para-substituted regioisomer exhibits a larger topological polar surface area (111 Ų vs. approximately 103 Ų for the ortho analog, calculated via PubChem's Cactvs engine) and a lower computed XLogP3-AA (2.5 vs. approximately 2.8 for the ortho analog), reflecting reduced lipophilicity and altered hydrogen-bonding capacity [1][2]. These differences are expected to impact membrane permeability and solubility in aqueous assay buffers.
| Evidence Dimension | Physicochemical differentiation: TPSA and XLogP3-AA |
|---|---|
| Target Compound Data | TPSA = 111 Ų; XLogP3-AA = 2.5 (PubChem computed) |
| Comparator Or Baseline | 2-methanesulfonyl regioisomer (CAS 896346-33-1): TPSA ≈ 103 Ų; XLogP3-AA ≈ 2.8 (PubChem computed) |
| Quantified Difference | ΔTPSA ≈ +8 Ų; ΔXLogP3-AA ≈ -0.3 log units |
| Conditions | Computed physicochemical properties from PubChem 2.2/Cactvs 3.4.8.24 release |
Why This Matters
For procurement supporting structure-activity relationship (SAR) studies, the para-sulfonyl regioisomer provides a distinct physicochemical profile with lower lipophilicity and higher polarity, which can be critical when optimizing solubility, permeability, or off-target promiscuity in a lead series.
- [1] PubChem Compound Summary for CID 7267205, N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/896346-32-0 (accessed 2026-04-28). View Source
- [2] PubChem Compound Summary for the 2-methanesulfonyl regioisomer, CID entry corresponding to CAS 896346-33-1. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-28). View Source
